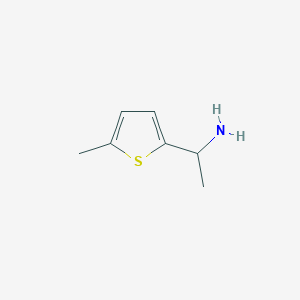

1-(5-Methylthiophen-2-yl)ethan-1-amine

Description

1-(5-Methylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYMUAFGSPBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methylthiophen-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then reduced to the corresponding alcohol. The alcohol is subsequently converted to the amine via reductive amination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(5-Methylthiophen-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Methylthiophen-2-yl)ethan-1-amine

- 2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine

- 2-(5-Methylthiophen-2-yl)ethanol

Uniqueness

1-(5-Methylthiophen-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(5-Methylthiophen-2-yl)ethan-1-amine, a compound characterized by its unique thiophene ring structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is , with a molar mass of approximately 155.22 g/mol. The compound is often encountered in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions. Its synthesis typically involves the alkylation of 5-methylthiophene with methylamine, followed by conversion into the hydrochloride salt to improve handling and application in biological assays.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, potentially modulating receptor activity and enzyme functions. The compound's structural features allow it to be investigated for therapeutic applications, particularly in neurology and pharmacology.

Key Biological Activities

- Receptor Modulation : Preliminary studies suggest that this compound may exhibit modulatory effects on certain receptors, which could lead to diverse biological outcomes. Binding and functional assays are essential for elucidating these interactions.

- Antitumor Activity : Similar thiophene derivatives have shown promise in anti-tumor applications. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant inhibitory activity against tumor growth .

- Antimicrobial Properties : Thiophene derivatives are well-known for their antimicrobial properties. Studies indicate that compounds with a thiophene nucleus can exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .

In Vitro Studies

A study on related thiophene compounds demonstrated significant anti-tumor effects against HCT116 cell lines, indicating that structural modifications can enhance biological activity . The results showed that specific substitutions on the thiophene ring could lead to increased potency.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 8b | Antitumor (HCT116) | 45 mg/kg (T/C: 60%) |

| MS-275 | Antitumor (HCT116) | 45 mg/kg (T/C: 51%) |

Mechanistic Insights

Research on related compounds suggests that the mechanism of action may involve inhibition of specific enzymes or modulation of signaling pathways associated with cell proliferation and survival. For instance, some thiophene derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is critical for its biological activity. Comparative studies with structurally similar compounds have highlighted how slight modifications can significantly alter potency and selectivity towards biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine | Contains a methoxy group affecting solubility | |

| N-Methyl-1-(5-methylthiophen-2-yl)methanamine | Similar thiophene substitution but differs in nitrogen positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.